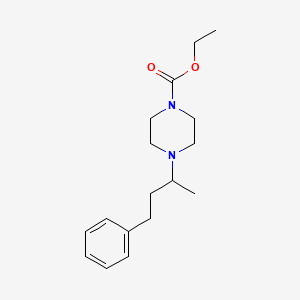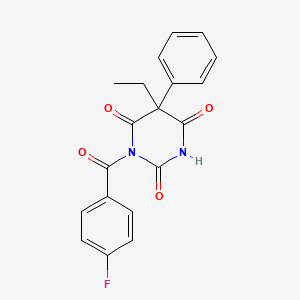![molecular formula C19H19NOS B4979848 N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B4979848.png)
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is a compound that has attracted significant attention from the scientific community. It is a chemical compound that has been studied for its potential use in various applications, including scientific research.
Wirkmechanismus
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and increase antioxidant activity. In addition, the compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has several advantages for lab experiments. The compound is readily available and can be easily synthesized. It has also been shown to have low toxicity and is relatively safe for use in lab experiments. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is a compound that has shown significant potential for use in various scientific research applications. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its potential use in the treatment of various diseases. While there are some limitations to the use of the compound in lab experiments, there are also several future directions for its study that could lead to new discoveries in the field of scientific research.
Synthesemethoden
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline involves the reaction of 4-methoxy-1-naphthaldehyde with 2-(methylthio)aniline in the presence of a catalyst. This reaction leads to the formation of the desired product. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-21-18-12-11-14(15-7-3-4-8-16(15)18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDZMRCSMOFMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4979814.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4979818.png)
![1-acetyl-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4979826.png)

![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979832.png)
![ethyl (5-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4979833.png)

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4979856.png)

